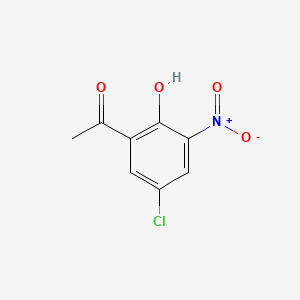

5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBIQBAYUBIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005233 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84942-40-5 | |

| Record name | 2-Hydroxy-5-chloro-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84942-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is approached from a Senior Application Scientist's perspective, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a substituted aromatic ketone with a molecular formula of C₈H₆ClNO₄.[1] Its structure, featuring hydroxyl, nitro, and chloro groups on an acetophenone backbone, makes it a versatile precursor in medicinal chemistry. For instance, it is a known starting material for the synthesis of leukotriene receptor antagonists.[2]

The most common and industrially viable synthesis route is a two-step process. This pathway is strategically sound due to the ready availability of starting materials and the relatively straightforward nature of the reactions involved. The overall synthesis can be summarized as follows:

-

Fries Rearrangement: Conversion of p-chlorophenyl acetate to 5-chloro-2-hydroxyacetophenone.

-

Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the 5-chloro-2-hydroxyacetophenone ring to yield the final product.

This guide will dissect each of these steps, providing a detailed protocol and a discussion of the critical parameters that influence the reaction's outcome.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis workflow from p-chlorophenyl acetate to the target compound, this compound.

Caption: Workflow of the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Fries Rearrangement of p-Chlorophenyl Acetate

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] In this step, the acetyl group from p-chlorophenyl acetate migrates to the aromatic ring, primarily at the ortho position to the hydroxyl group, to form 5-chloro-2-hydroxyacetophenone.

Causality of Experimental Choices:

-

Lewis Acid Catalyst (Anhydrous AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the generation of an acylium ion (CH₃CO⁺) intermediate.[4][5] An excess of the catalyst is used because it complexes with both the starting material and the product.[6]

-

Temperature: The reaction temperature is a critical parameter that dictates the regioselectivity of the rearrangement. Higher temperatures (around 120-140°C) favor the formation of the ortho-substituted product, which is our desired intermediate.[3][7] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, representing a thermodynamically controlled pathway.[3]

-

Solvent-Free Condition: This reaction can be effectively carried out without a solvent, which simplifies the work-up process and reduces waste.[3][7]

Detailed Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 34.2 g (0.2 mol) of p-chlorophenyl acetate.

-

Slowly and cautiously add 79.5 g (0.6 mol) of anhydrous aluminum trichloride to the flask while stirring. Caution: The addition is exothermic.

-

Heat the reaction mixture to 130°C and maintain this temperature with continuous stirring for 1 hour.[7]

-

After 1 hour, cool the flask in an ice bath.

-

Slowly add 200 mL of water to quench the reaction and decompose the aluminum chloride complex. Caution: This is a highly exothermic process and may release HCl gas. Perform in a well-ventilated fume hood.

-

Stir the resulting mixture for 30 minutes. A solid precipitate of 5-chloro-2-hydroxyacetophenone will form.[7]

-

Collect the solid by filtration.

-

Recrystallize the crude product from methanol, using activated carbon to decolorize if necessary, to obtain pure 5-chloro-2-hydroxyacetophenone.[7]

Step 2: Nitration of 5-chloro-2-hydroxyacetophenone

This step involves the electrophilic aromatic substitution of the synthesized 5-chloro-2-hydroxyacetophenone. The strong activating and ortho, para-directing effects of the hydroxyl group, combined with the deactivating effect of the acetyl and chloro groups, direct the incoming nitro group to the 3-position.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of nitric acid in a suitable solvent is used as the source of the nitronium ion (NO₂⁺), the electrophile in this reaction.

-

Solvent (Glacial Acetic Acid): Glacial acetic acid serves as a solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.[7][8][9]

-

Temperature Control: Nitration reactions are typically exothermic and need to be controlled to prevent over-nitration or side reactions. Performing the addition of the nitrating agent at room temperature or slightly below allows for a controlled reaction rate.[8][10]

Detailed Protocol:

-

In a 500 mL three-necked flask, dissolve 43 g (0.25 mol) of 5-chloro-2-hydroxyacetophenone in 200 mL of glacial acetic acid with stirring.[7]

-

Prepare the nitrating agent by carefully adding a stoichiometric amount of nitric acid to a small amount of glacial acetic acid or another suitable solvent.

-

Slowly drop the nitrating agent into the solution of 5-chloro-2-hydroxyacetophenone over a period of time, ensuring the temperature is maintained at room temperature.[8]

-

After the addition is complete, continue to stir the mixture for several hours until the reaction is complete (reaction progress can be monitored by TLC).[10]

-

Pour the reaction mixture onto ice water to precipitate the product.[10]

-

Filter the resulting solid, wash with water to remove any residual acid, and dry.

-

The crude this compound can be further purified by recrystallization if necessary. The melting point of the pure compound is reported to be in the range of 132-135 °C.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Step 1: Fries Rearrangement | Step 2: Nitration |

| Starting Material | p-Chlorophenyl Acetate | 5-Chloro-2-hydroxyacetophenone |

| Key Reagents | Anhydrous Aluminum Chloride (AlCl₃) | Nitrating Agent (e.g., HNO₃) |

| Solvent | None (Solvent-free) | Glacial Acetic Acid |

| Molar Ratio (Starting Material:Reagent) | 1 : 3 (p-chlorophenyl acetate : AlCl₃)[7] | 1 : 1 (approx.) |

| Reaction Temperature | 120-140°C[7] | Room Temperature |

| Reaction Time | 1 hour[7] | ~17 hours[10] |

| Purity of Intermediate | >99% (after recrystallization)[7] | - |

| Expected Yield | High (Specific yield depends on conditions) | Good (Specific yield depends on conditions) |

Conclusion and Future Perspectives

The described two-step synthesis pathway, involving a Fries rearrangement followed by nitration, presents a reliable and efficient method for producing this compound. The rationale behind the choice of reagents, temperature, and solvents is grounded in fundamental principles of organic chemistry, ensuring a high degree of control over the reaction. By understanding these principles, researchers can troubleshoot and optimize the synthesis for their specific needs. Further research may focus on the use of more environmentally benign catalysts for the Fries rearrangement to enhance the green credentials of this synthesis.[6]

References

- Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | P

- This compound | 84942-40-5 - ChemicalBook. (URL: )

- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google P

- CN109232259B - A kind of preparation method of nitroacetophenone - Google P

-

Fries rearrangement - Wikipedia. (URL: [Link])

-

What is the Fries Rearrangement Reaction? - BYJU'S. (URL: [Link])

-

Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal - ResearchGate. (URL: [Link])

-

SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE | TSI Journals. (URL: [Link])

-

Synthesis of 2-hydroxy-3-nitroacetophenone - PrepChem.com. (URL: [Link])

-

Fries rearrangement - chemeurope.com. (URL: [Link])

-

Synthesis of 3-nitroacetophenone - IS MUNI. (URL: [Link])

-

Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. (URL: [Link])

-

fries rearrangement of some nitrophenolic esters in the absence of solvent - ResearchGate. (URL: [Link])

-

Fries Rearrangement - Organic Chemistry Portal. (URL: [Link])

-

Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap. (URL: [Link])

-

o-NITROACETOPHENONE - Organic Syntheses Procedure. (URL: [Link])

-

Acetophenone, m-nitro - Organic Syntheses Procedure. (URL: [Link])

- CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google P

-

This compound - PubChem. (URL: [Link])

-

5-chloro-2-hydroxy-3-nitroacetophenone | Download Scientific Diagram - ResearchGate. (URL: [Link])

- CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google P

Sources

- 1. This compound | C8H6ClNO4 | CID 688237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Fries_rearrangement [chemeurope.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound | 84942-40-5 [chemicalbook.com]

- 9. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

physicochemical properties of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

An In-depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Introduction

This compound is a substituted ortho-hydroxy aryl ketone, a class of compounds recognized for its utility in organic synthesis.[1] As a multifunctional molecule, it incorporates a ketone, a hydroxyl group, a nitro group, and a chlorine atom on an aromatic scaffold. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, such as heterocyclic compounds like chromene derivatives.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its physicochemical properties, analytical characterization, and safe handling. The insights herein are synthesized from established literature and analytical principles to provide a field-proven perspective on its characterization and use.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are cataloged below.

-

Chemical Name: this compound[2]

-

Synonyms: 5-Chloro-3-nitro-2-hydroxyacetophenone[3]

-

IUPAC Name: 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone[4]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 215.59 g/mol | [2][3][4] |

| Appearance | White to Yellow to Orange powder/crystal | [3] |

| Melting Point | 132-135 °C | [1][2][3] |

| Storage Temperature | Room temperature, under nitrogen | [3] |

Melting Point

The melting point is a critical indicator of purity. The reported range of 132-135 °C is relatively sharp, suggesting a crystalline solid.[1][2][3] Any significant deviation or broadening of this range in an experimental sample would indicate the presence of impurities.

Solubility

While comprehensive solubility data is not widely published, a study involving the measurement of its ultrasonic velocity was conducted in N,N-dimethylformamide (DMF), indicating its solubility in polar aprotic solvents.[5] Its polarity, imparted by the hydroxyl, nitro, and carbonyl groups, suggests poor solubility in non-polar solvents like hexanes and moderate to good solubility in polar organic solvents such as acetone, ethyl acetate, and alcohols. Its acidic phenolic proton implies solubility in aqueous alkaline solutions (e.g., NaOH) through deprotonation to form a water-soluble phenoxide salt.[6]

Crystal Structure

The crystal structure of this compound has been investigated using X-ray diffraction.[1][4] Such studies are fundamental to understanding the solid-state conformation and intermolecular interactions, which influence properties like melting point and solubility. In one documented complex, the nitro group was observed to be twisted by approximately 40 degrees relative to the aromatic ring, a common feature that can impact electronic and steric effects.[1]

Synthesis and Preparation

Understanding the synthetic origin of a compound is crucial for identifying potential starting material-related impurities. This compound is typically prepared via electrophilic aromatic substitution.

The primary route involves the nitration of 5-chloro-2-hydroxyacetophenone using nitric acid in an acetic acid solvent at room temperature.[1] The starting material, 5-chloro-2-hydroxyacetophenone, is commercially available.[7][8] This reaction leverages the activating, ortho-directing effect of the hydroxyl group, which, despite steric hindrance, directs the incoming nitro group to the 3-position.

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. While specific spectral data for this exact molecule is sparse in public literature, its structure allows for the confident prediction of characteristic analytical signatures based on established principles for substituted acetophenones.[9][10]

Caption: General analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet around 2.5 ppm would correspond to the three protons of the acetyl methyl group (-COCH₃). The aromatic region should display two doublets, characteristic of two adjacent aromatic protons. The strong electron-withdrawing effects of the nitro, chloro, and acetyl groups will shift these protons downfield. A broad singlet, likely at a very high chemical shift (>10 ppm), would correspond to the phenolic hydroxyl proton (-OH), which is often exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon atoms. The carbonyl carbon of the ketone is expected around 195-205 ppm. The methyl carbon should appear upfield around 25-30 ppm. The remaining six signals will correspond to the aromatic carbons, with their chemical shifts influenced by the attached substituents.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for identifying functional groups. The spectrum should exhibit characteristic absorption bands:

-

~3200-3500 cm⁻¹: A broad band corresponding to the O-H stretching of the hydroxyl group.

-

~1650-1680 cm⁻¹: A strong, sharp peak for the C=O stretching of the ketone.[11]

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (C-NO₂).

-

~1450-1600 cm⁻¹: Several peaks from C=C stretching within the aromatic ring.

-

~700-850 cm⁻¹: A peak corresponding to C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using an electron impact (EI) source, the molecular ion peak [M]⁺ would be observed at m/z 215.[12] The presence of chlorine would be confirmed by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak at m/z 217 that is approximately one-third the intensity of the [M]⁺ peak. A prominent fragment would likely be the loss of the methyl group ([M-15]⁺) to form a stable acylium ion.

Chromatographic Methods

Chromatography is the standard for assessing purity.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and checking purity. Using a silica gel plate and a mobile phase like hexane:ethyl acetate (e.g., 7:3 v/v), the compound should appear as a single spot.[13] Due to its aromatic nature, the spot can be visualized under UV light (254 nm) as a dark, quenching spot.[13]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water would effectively separate the compound from non-polar or highly polar impurities.[12][13]

Experimental Protocols

The following protocols provide standardized methods for the analytical characterization of this compound.

Protocol: Quantitative Purity Analysis by HPLC

This protocol is adapted from general methods for analyzing acetophenone derivatives.[12][13]

-

Preparation of Mobile Phase:

-

Prepare a mobile phase consisting of 60% acetonitrile and 40% water (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of a reference standard of this compound.

-

Dissolve in the mobile phase in a 10 mL volumetric flask and make up to the mark to achieve a concentration of ~1 mg/mL.

-

Prepare a series of dilutions (e.g., 100, 50, 25, 10 µg/mL) from this stock solution to generate a calibration curve.

-

-

Preparation of Sample Solution:

-

Accurately weigh ~10 mg of the synthesized sample and prepare a 1 mg/mL solution as described for the standard.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector at 254 nm.

-

Column Temperature: 25 °C.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve and determine the retention time.

-

Inject the sample solution in triplicate.

-

Identify the peak for the compound based on its retention time.

-

Calculate the purity of the sample by comparing the peak area to the calibration curve or by area percent normalization, assuming all impurities are detected.

-

Protocol: Reaction Monitoring by TLC

This protocol provides a rapid method to assess the progress of the synthesis.[13]

-

Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ aluminum-backed plate.

-

Mobile Phase (Eluent): Prepare a mixture of 70% n-Hexane and 30% Ethyl Acetate (v/v) in a beaker.

-

Chamber Saturation: Line a TLC developing chamber with filter paper, add the mobile phase to a depth of ~0.5 cm, and cover the chamber. Allow it to saturate for at least 10 minutes.

-

Spotting:

-

Dissolve a small amount of the starting material (5-chloro-2-hydroxyacetophenone) and the reaction mixture in ethyl acetate.

-

Using a capillary tube, spot the starting material (left lane), a co-spot of starting material and reaction mixture (middle lane), and the reaction mixture (right lane) on the baseline of the TLC plate.

-

-

Development: Place the spotted plate in the saturated chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a fume hood.

-

Visualize the spots under a UV lamp at 254 nm. The starting material will have a different Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

-

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical. This compound is classified with the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

-

Signal Word: Warning.[2]

-

Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[2]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, preferably under a nitrogen atmosphere to prevent degradation.[3]

Conclusion

This compound is a well-defined crystalline solid with predictable physicochemical and spectroscopic properties derived from its constituent functional groups. Its synthesis is straightforward, and its identity and purity can be rigorously confirmed using standard analytical techniques such as NMR, FTIR, MS, and HPLC. This guide provides the necessary technical framework and experimental protocols for researchers to confidently synthesize, characterize, and handle this valuable chemical intermediate in their research and development endeavors.

References

- ChemicalBook. (2025). This compound | 84942-40-5.

- RASĀYAN Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., 18(2).

- BenchChem. (2025). The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers.

- ChemicalBook. (n.d.). 84942-40-5(this compound) Product Description.

- PubChem. (n.d.). This compound.

- Taylor & Francis Online. (n.d.). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones.

- Canadian Science Publishing. (n.d.). Photoelectron spectra of substituted acetophenones. Correlations with reactivity.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxyacetophenone 99.

- ResearchGate. (n.d.). 5-chloro-2-hydroxy-3-nitroacetophenone | Download Scientific Diagram.

- Sigma-Aldrich. (n.d.). This compound 99.

- ConnectSci. (n.d.). Effects of p-Substituents on the Conformation of Acetophenone.

- StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone.

- PubMed. (n.d.). Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxyacetophenone 99.

- StudyRaid. (2025). Learn Acetophenone: Lab Synthesis to Industrial Applications.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitroacetophenone 97.

- Scribd. (n.d.). Synthesis of Acetophenone Derivatives.

- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

- Google Patents. (2021). A kind of preparation method of nitroacetophenone.

- Organic Syntheses. (1930). Acetophenone, m-nitro. Org. Synth., 10, 74.

- IndiaMART. (n.d.). 5-Chloro-2-hydroxy-3-nitro acetophenone api.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-nitroacetophenone 99.

Sources

- 1. This compound | 84942-40-5 [chemicalbook.com]

- 2. 5 -Chloro-2 -hydroxy-3 -nitroacetophenone 99 84942-40-5 [sigmaaldrich.com]

- 3. 84942-40-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C8H6ClNO4 | CID 688237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. 5′-氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4 [sigmaaldrich.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. app.studyraid.com [app.studyraid.com]

5'-Chloro-2'-hydroxy-3'-nitroacetophenone: A Comprehensive Technical Guide for Chemical and Pharmaceutical Development

Executive Summary

5'-Chloro-2'-hydroxy-3'-nitroacetophenone, with CAS number 84942-40-5, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique substitution pattern—featuring a reactive acetyl group, a directing hydroxyl group, a strongly electron-withdrawing nitro group, and a halogen—renders it a versatile building block for the construction of complex heterocyclic systems and pharmacologically active molecules.[2] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, comprehensive characterization data, and critical insights into its reactivity, applications, and safety considerations. This document is intended for researchers, process chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory-scale synthesis or industrial application.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84942-40-5 | [3][4] |

| Molecular Formula | C₈H₆ClNO₄ | [3][5] |

| Molecular Weight | 215.59 g/mol | [3][5] |

| IUPAC Name | 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | [3] |

| Synonyms | 2-Acetyl-4-chloro-6-nitrophenol | [6] |

| Appearance | White to yellow or orange powder/crystals | [1] |

| Melting Point | 132-135 °C | [1][5] |

| InChI Key | IUNBIQBAYUBIFD-UHFFFAOYSA-N | [3][5] |

| SMILES | CC(=O)c1cc(Cl)cc(c1O)=O | [5] |

Molecular Structure: The Interplay of Intramolecular Forces

The chemical behavior of this compound is profoundly influenced by its molecular structure, particularly the intramolecular hydrogen bonding. As an ortho-hydroxy aryl ketone, the compound exists predominantly in conformations stabilized by this non-covalent interaction. Theoretical and experimental studies have shown an equilibrium between two primary stable conformers.[7][8]

-

Conformer A: Features a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen of the adjacent nitro group (-NO₂).

-

Conformer B: Features a hydrogen bond between the same hydroxyl group and the carbonyl oxygen of the acetyl group (-COCH₃).

Conformer A is generally the most stable.[7] This intramolecular hydrogen bonding is critical as it modulates the acidity of the phenol, the electrophilicity of the carbonyl carbon, and the overall planarity and crystal packing of the molecule.[9][10] The crystal structure has been elucidated by X-ray diffraction, confirming these structural features.[3]

Caption: Conformational dynamics of the title compound.

Synthesis and Manufacturing Protocol

The most direct and widely cited method for preparing this compound is through the electrophilic nitration of 5'-Chloro-2'-hydroxyacetophenone.[1] The hydroxyl group is a strongly activating, ortho-, para- director, while the acetyl group is a deactivating, meta- director. The nitration occurs ortho to the powerful hydroxyl directing group.

Field-Proven Experimental Protocol

This protocol is synthesized from established patent literature, emphasizing safety, efficiency, and product purity.[11]

Step 1: Dissolution

-

In a suitable reaction vessel equipped with mechanical stirring, a thermometer, and a dropping funnel, charge 170.5 g (1.0 mol) of 5'-Chloro-2'-hydroxyacetophenone.[12]

-

Add 1200 mL of glacial acetic acid and stir at room temperature until all solids have dissolved, forming "Material I".

-

Causality: Glacial acetic acid serves as a polar aprotic solvent that readily dissolves the starting material and is stable to the nitrating agent. Its use avoids the hazards and environmental concerns associated with chlorinated solvents.[13]

-

Step 2: Preparation of Nitrating Solution

-

In a separate vessel, carefully add 95 g (1.5 mol) of fuming nitric acid to 800 mL of glacial acetic acid under cooling. This is "Material II".

-

Causality: Using a pre-dissolved solution of the nitrating agent allows for better control of the addition rate and localized concentration, minimizing side reactions and improving thermal management. The molar excess of nitric acid ensures the reaction goes to completion.[11]

-

Step 3: Nitration Reaction

-

Cool the vessel containing Material I to 10-15 °C using an ice bath.

-

Begin adding Material II dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C. The addition should take approximately 1-2 hours.

-

Causality: Electrophilic nitration is a highly exothermic process. Maintaining a low temperature is critical to prevent the formation of undesired dinitrated or oxidized byproducts and ensures regioselectivity.

-

Step 4: Reaction Completion and Work-up

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure full conversion.

-

Slowly pour the reaction mixture into 4000 mL of ice-cold water with vigorous stirring. A yellow solid will precipitate.

-

Causality: The product is insoluble in water. Quenching the reaction mixture in water precipitates the product while retaining any unreacted starting materials and byproducts in the aqueous acidic phase.

-

Step 5: Isolation and Purification

-

Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

For higher purity, the crude product can be washed with cold ethanol to remove non-polar impurities.[11]

-

Dry the product under vacuum at 50-60 °C to a constant weight.

-

Expected Yield: 90-95%. Purity: >99% (by HPLC).

-

Caption: Workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for quality control. The following data provides a benchmark for identity and purity assessment.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are consistent with the assigned structure. Data is typically acquired in CDCl₃ or DMSO-d₆.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~12.5 | Singlet (broad) | Ar-OH (H-bonded) |

| ~8.2 | Doublet | Ar-H (H-4) | |

| ~8.0 | Doublet | Ar-H (H-6) | |

| ~2.6 | Singlet | -COCH₃ | |

| ¹³C NMR | ~200 | Singlet | C =O |

| ~158 | Singlet | C -OH | |

| ~140 | Singlet | C -NO₂ | |

| ~135 | Singlet | C -Cl | |

| ~130 | Singlet | Ar-C H | |

| ~125 | Singlet | Ar-C H | |

| ~120 | Singlet | Ar-C (ipso to acetyl) | |

| ~28 | Singlet | -COC H₃ | |

| (Note: Exact chemical shifts may vary based on solvent and concentration. Data interpreted from public databases and spectral prediction.)[3][17] |

Infrared (IR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups.[18]

-

~3100-3400 cm⁻¹ (broad): O-H stretch, indicative of strong intramolecular hydrogen bonding.

-

~1650 cm⁻¹ (strong): C=O stretch of the aryl ketone, frequency lowered by conjugation and H-bonding.

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.

-

~1600, ~1470 cm⁻¹: C=C stretches of the aromatic ring.

Analytical Chromatography

For purity analysis and reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice.[15][19]

-

Typical Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile/water gradient with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes.

-

Detection: UV detection at a wavelength where all components absorb, typically around 254 nm or 307 nm.[15]

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthon primarily due to the orthogonal reactivity of its functional groups.

Key Reaction Pathways

-

Condensation Reactions: The acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which acts as a nucleophile. A classic application is the Claisen-Schmidt condensation with aromatic aldehydes to form nitro-chalcones, which are precursors to flavonoids and other heterocyclic systems.[20]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting ortho-amino phenol ketone is a key precursor for the synthesis of benzodiazepines, quinolines, and other fused heterocycles.

-

Cyclization Reactions: It is a direct precursor to chromone derivatives. For example, it is used in the synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, a complex heterocyclic building block.[1]

-

Nucleophilic Aromatic Substitution: While the ring is generally electron-deficient, the chloro substituent is not typically displaced under standard conditions but can be a site for more advanced cross-coupling reactions.

Caption: Synthetic utility of the title compound.

Biological Significance and Drug Development Context

While direct biological data on this compound is limited, its structural motifs are present in many biologically active compounds.[21]

-

Acetophenone Core: The acetophenone scaffold is found in numerous natural products and synthetic drugs with a wide range of activities, including antimicrobial, antioxidant, and cytotoxic effects.[21][22]

-

Nitroaromatics: Nitro-containing molecules are well-established antimicrobial agents. The nitro group can be bioreduced in hypoxic environments (common in bacteria and tumors) to generate radical species that are cytotoxic.[23]

-

Chalcone Derivatives: Chalcones synthesized from related nitroacetophenones have demonstrated significant cytotoxic activity against various cancer cell lines and possess antimicrobial properties.[20]

Therefore, this compound is not just a simple intermediate but a key starting material for libraries of compounds targeted for screening in oncology, infectious disease, and anti-inflammatory research programs.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification: [3][5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Self-Validating Safety Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Skin and Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shandong Jincheng Pharma & Chem. (2015). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. CN102827119B. Patsnap. Retrieved from [Link]

- Qiu, X., Li, S., & Shi, A.-R. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.

- Filarowski, A., Kochel, A., Koll, A., Bator, G., & Mukherjee, S. (2006). Phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. Journal of Molecular Structure, 785(1-3), 7-13.

-

Filarowski, A. (n.d.). prof. dr hab. Aleksander Filarowski. University of Wrocław, Faculty of Chemistry. Retrieved from [Link]

-

Santhakumari, B., & Raj, A. D. (2017). Growth and characterization of organic 5-chloro-2-hydroxy-3-nitroacetophenone single crystals for nonlinear optical applications. ResearchGate. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Acetyl-4-chloro-6-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

- Jiangsu Aihua Pharmaceutical Co., Ltd. (2021). Synthetic method of 3-amino-2-hydroxyacetophenone. CN107698452B. Google Patents.

-

Maldonado, E., Pérez, M., & Ramírez-Prada, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

-

Santhakumari, B., & Raj, A. D. (2017). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. ResearchGate. Retrieved from [Link]

- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.

-

Aswale, S. R., et al. (2013). Interaction of 5-Chloro-2-hydroxy-3-nitroacetophenone in N,N-Dimethylformamide at Various Temperatures: A Viscometric, Volumetric and Ultrasonic Study. ResearchGate. Retrieved from [Link]

- Szklarz, P., et al. (2021). UV Laser-Induced Phototransformations of Matrix-Isolated 5-Chloro-3-nitro-2-hydroxyacetophenone. Molecules, 26(11), 3121.

-

Pharmaceutical Technology. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Retrieved from [Link]

-

Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

- Filarowski, A., et al. (2003). Tautomerism of Sterically Hindered Schiff Bases. Deuterium Isotope Effects on 13C Chemical Shifts. The Journal of Physical Chemistry A, 107(49), 10878–10884.

-

ResearchGate. (n.d.). Crystallographic numbering scheme of 5-methyl-2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

- Wenxi Pharma. (2019). Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN108911988B. Google Patents.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

-

Wang, Q., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi. Retrieved from [Link]

- Gwarda, R., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6678.

- Szklarz, P., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Polymers (Basel), 13(11), 1693.

-

PubChem. (n.d.). Phenol, 5-chloro-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | 84942-40-5 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C8H6ClNO4 | CID 688237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 84942-40-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5′-氯-2′-羟基-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Acetyl-4-chloro-6-nitrophenol | CAS#:84942-40-5 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 12. 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4 [sigmaaldrich.com]

- 13. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 15. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 23. mdpi.com [mdpi.com]

5'-Chloro-2'-hydroxy-3'-nitroacetophenone molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic ketone of significant interest in synthetic chemistry, serving as a valuable precursor for the synthesis of various heterocyclic compounds, including chromene derivatives[1]. Its chemical behavior and reactivity are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a detailed examination of the molecule's structural features, dominated by a powerful intramolecular hydrogen bond that dictates its overall planarity and rigidity. We will explore its synthesis, the conformational interplay of its substituent groups, and the experimental and computational methodologies employed for its characterization.

Core Molecular Structure and Physicochemical Properties

This compound, a nitro derivative of an ortho-hydroxy aryl ketone, possesses a unique arrangement of functional groups that define its chemical identity[1][2]. The core structure consists of a benzene ring substituted with a chloro, a hydroxyl, a nitro, and an acetyl group.

| Property | Value | Source |

| IUPAC Name | 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | PubChem[3] |

| CAS Number | 84942-40-5 | ChemicalBook[1], Sigma-Aldrich |

| Molecular Formula | C₈H₆ClNO₄ | PubChem[3] |

| Molecular Weight | 215.59 g/mol | Sigma-Aldrich |

| Melting Point | 132-135 °C | ChemicalBook[1], Sigma-Aldrich |

| Appearance | White to Yellow to Orange powder/crystal | IndiaMART[4] |

The interplay between these substituents, particularly the ortho-positioning of the hydroxyl and acetyl groups, is the primary determinant of the molecule's conformation.

Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding

The conformation of this compound is not flexible; it is largely locked into a planar arrangement due to a strong intramolecular hydrogen bond.

The Resonance-Assisted Hydrogen Bond (RAHB)

The most critical structural feature is the powerful intramolecular hydrogen bond formed between the hydrogen atom of the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group[2][5]. This interaction creates a stable six-membered quasi-ring. This type of bond is classified as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring[6][7].

-

Causality: The proximity of the proton-donating hydroxyl group and the proton-accepting carbonyl group in the ortho positions facilitates this interaction. The resulting delocalization of electrons stabilizes the planar conformation, making it significantly more favorable than any non-planar alternative. X-ray diffraction studies have definitively confirmed the existence of this intramolecular hydrogen bond[1][2].

Caption: 2D structure of this compound with RAHB.

Orientation of Substituent Groups

-

Acetyl Group: The RAHB effectively locks the acetyl group in an s-trans conformation relative to the C2'-C1' bond of the phenyl ring, ensuring coplanarity between the carbonyl group and the ring. This planarity is crucial for maintaining maximum π-conjugation.

-

Nitro Group: While the RAHB enforces planarity in the six-membered ring, the nitro group at the 3' position introduces steric strain. Studies on complexes of this molecule have shown that the nitro group can be twisted out of the plane of the benzene ring by approximately 40 degrees[1]. This deviation from planarity is a compromise between maximizing electronic conjugation with the ring and minimizing steric repulsion with the adjacent hydroxyl and acetyl groups. Density Functional Theory (DFT) calculations have been employed to study this nitro-group dynamic[2].

Synthesis Protocol

The primary and most direct synthesis of this compound is achieved through the electrophilic nitration of 5'-Chloro-2'-hydroxyacetophenone.

Reaction Scheme

The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, directed to the position ortho to the activating hydroxyl group and meta to the deactivating acetyl group.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

This protocol is based on the established method for nitration of substituted phenols[1].

-

Dissolution: Dissolve the starting material, 5'-chloro-2'-hydroxyacetophenone, in glacial acetic acid in a suitable reaction flask.

-

Cooling: Cool the solution in an ice bath to manage the exothermic nature of the nitration reaction.

-

Nitration: Add a nitrating mixture (e.g., concentrated nitric acid) dropwise to the cooled solution with constant stirring. Maintain the temperature throughout the addition.

-

Reaction: After addition, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice and water. The product will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.

Structural Elucidation: A Multi-faceted Approach

The molecular structure and conformation are determined through a combination of spectroscopic and analytical techniques, often corroborated by computational modeling.

Sources

biological activity of substituted nitroacetophenones

An In-depth Technical Guide to the Biological Activity of Substituted Nitroacetophenones

Abstract

Substituted nitroacetophenones represent a versatile class of chemical scaffolds that have garnered significant attention in medicinal chemistry and drug development. The presence of the nitro group, a potent electron-withdrawing moiety, combined with the ketone functional group, imparts unique electronic and chemical properties to these molecules. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of nitroacetophenone. We will explore their synthesis, structure-activity relationships (SAR), and mechanisms of action across several key therapeutic areas, including oncology, infectious diseases, and inflammation. By synthesizing data from preclinical studies, this document aims to serve as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation and therapeutic potential of this promising class of compounds.

Introduction: The Nitroacetophenone Core in Medicinal Chemistry

The acetophenone framework is a common motif in biologically active compounds. The introduction of a nitro (NO₂) group onto the phenyl ring fundamentally alters the molecule's properties, creating a scaffold that is both a potent pharmacophore and a potential toxicophore.[1][2] The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and is often crucial for the observed activity.[3] Historically, nitroaromatic compounds like chloramphenicol have been pivotal in pharmacology, and modern research continues to uncover the vast potential of new nitro-containing molecules.[1]

Substituted nitroacetophenones, particularly their chalcone, semicarbazone, and other derivatives, have demonstrated a remarkable breadth of biological activities. These include potent anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and specific enzyme inhibitory effects.[4][5][6][7] The biological profile is highly dependent on the substitution pattern on the aromatic ring and the nature of the chemical moiety derived from the ketone group. This guide will deconstruct these activities, focusing on the underlying mechanisms, the experimental methodologies used for their evaluation, and the structure-activity relationships that govern their potency.

Synthetic Strategies for Nitroacetophenone Derivatives

The synthesis of biologically active derivatives from substituted nitroacetophenones is crucial for exploring their therapeutic potential. A prevalent and efficient method for creating a major class of these derivatives—nitrochalcones—is the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation for Nitrochalcone Synthesis

This base-catalyzed condensation reaction involves the reaction of a substituted nitroacetophenone with an aromatic aldehyde.[8] The choice of base (e.g., sodium hydroxide) and solvent (e.g., ethanol) allows for an efficient, high-yield synthesis at room temperature.[8][9] This method's versatility enables the creation of large libraries of diverse chalcone derivatives for biological screening.

Anticancer Activity

Derivatives of nitroacetophenone, especially chalcones, have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[4][10]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A primary mechanism underlying the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a key regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4] Nitroacetophenone-based chalcones have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways that lead to cell growth and proliferation.[4][10]

Spectrum of Antimicrobial Activity

Nitroacetophenone derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal strains. [5][11]

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Chalcone | (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | P. fluorescence | 20 | [5] |

| Chalcone | Compound 6 (specific structure not detailed) | S. aureus | Promising | [8] |

| Chalcone | Compound 10 (specific structure not detailed) | Antifungal strains | Potent | [8] |

| Acetophenone | 4-Nitroacetophenone | General antibacterial | Active | [11]|

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8]

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility confirmation.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [12]This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Certain nitroacetophenone derivatives, especially nitrochalcones, have shown significant anti-inflammatory properties. [9][13]

Mechanism of Action and In Vivo Evaluation

The anti-inflammatory activity of chalcones is often attributed to the α,β-unsaturated ketone (enone) moiety, which can modulate inflammatory pathways. [6]A likely mechanism is the inhibition of cyclo-oxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. [14]The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the efficacy of potential anti-inflammatory drugs. [9][13]In this model, administration of nitrochalcones has been shown to significantly reduce paw swelling compared to control groups. [13] Studies have also shown that the position of the nitro group on the chalcone scaffold influences the anti-inflammatory effect. For instance, one study found that an ortho-nitrochalcone provided the strongest protective effect compared to meta- and para-isomers. [13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test nitroacetophenone derivative (e.g., 200 mg/kg) orally (p.o.) or intraperitoneally (i.p.). Administer a reference drug (e.g., Meloxicam, 10 mg/kg) to a positive control group and the vehicle to a negative control group. [13]3. Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 5, 7 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V₀)_control - (V_t - V₀)_treated ] / (V_c - V₀)_control * 100 Where V_c is the mean paw volume of the control group and V_t is the mean paw volume of the treated group.

Conclusion and Future Perspectives

Substituted nitroacetophenones are a chemically tractable and biologically significant class of compounds. The derivatization of the core structure, particularly through Claisen-Schmidt condensation to form chalcones, has yielded potent agents with diverse activities. The research highlighted in this guide demonstrates strong preclinical evidence for their utility as anticancer, antimicrobial, and anti-inflammatory agents.

The nitro group is fundamental to many of these activities, either by modulating electronic properties for receptor binding (e.g., in EGFR inhibition) or by acting as a pro-drug that is reductively activated by microbial enzymes. While the inherent reactivity and potential for toxicity of the nitro group must be carefully evaluated in any drug development program, the high potency and, in some cases, selectivity of these compounds warrant further investigation.

Future research should focus on optimizing the lead compounds to enhance their safety profiles, improve pharmacokinetic properties, and fully elucidate their mechanisms of action against a wider range of biological targets. The versatility of the nitroacetophenone scaffold ensures it will remain a fertile ground for the discovery of novel therapeutics.

References

- Kumar, A., Sharma, G., Sharma, R., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Molecular Structure.

- Kumar, A., Sharma, G., Sharma, R., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed.

- Request PDF | Design, Synthesis, Molecular modeling and biological evaluations of Novel Chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD.

- Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone.

- Gómez-Rivera, A., et al. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones.

- Qiu, X., Li, S., & SHI, A. R. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.

- Goyal, A., et al. (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research J. Pharm. and Tech.

- Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre.

- Mukherjee, S., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. Chemical Biology & Drug Design.

- Hidalgo-Figueroa, S., et al. (2024).

- 4'-Nitroacetophenone. Solubility of Things.

- Hager, G. P., et al. (1953). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity.

- A Comparative Guide to the Therapeutic Efficacy of 2'-Aminoacetophenone Deriv

- K. P., P., & M, D. A. (2021). Design, Synthesis, Anti-inflammatory & Anticonvulsant Activity of Substituted Heterocyclic Compounds.

- Leyva-Ramos, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.

- Exploring the Therapeutic Potential: 3-Nitroacetophenone in Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Yousuf, Z., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules.

- Tanc, M., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie.

- Mathew, B., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.

- Ahmed, S., et al. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry.

- Leyva-Ramos, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

- Patrignani, P., et al. (1994). Effects of the novel anti-inflammatory compounds...on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British Journal of Pharmacology.

- Leyva-Ramos, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.

- Leyva-Ramos, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.

- Chodkowski, M., et al. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase. Molecules.

- Chin, J. N., et al. (2021). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules.

- Hussain, A., et al. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide. Molecules.

- Al-Issa, S. A. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules.

- Kelode, S. R. (2013). Synthesis and Antimicrobial activity of 2-hydroxy-5-methyl-3-nitro acetophenone thiazole Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Asian Journal of Research in Chemistry.

- Resonance structures of 3-nitroacetophenone.

- p-Nitroacetophenone. PubChem.

- m-Nitroacetophenone.

- Gómez-Rivera, A., et al. (2025). Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. Molbank.

- Muscará, M. N., et al. (2000). Nitroparacetamol Exhibits Anti-Inflammatory and Anti-Nociceptive Activity. British Journal of Pharmacology.

- Lou, C., & He, C. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Journal of Bacteriology.

- Volcho, K. P., et al. (2022). Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. Molecules.

- MECHANISMS OF ANTIMICROBIAL ACTION. YouTube.

- Thermal evaluation of bioactive p-hydroxy-m-nitro acetophenone and it's metal complexes.

- Thermal evaluation of bioactive p-hydroxy-m-nitro acetophenone and it's metal complexes. Der Pharma Chemica.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]

- 7. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337), on the cyclo-oxygenase activity of human blood prosta-glandin endoperoxide synthases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone derivative of significant interest in synthetic chemistry and drug discovery. The official IUPAC name for the compound commonly referred to as 5'-Chloro-2'-hydroxy-3'-nitroacetophenone is 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone [1]. This document details its chemical identity, physicochemical properties, established synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's applications as a versatile chemical intermediate, particularly in the synthesis of heterocyclic compounds like chromones[2]. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Nomenclature

The structural complexity of substituted aromatic compounds necessitates precise nomenclature. While colloquially known by various synonyms, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides unambiguous identification.

IUPAC Name: 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone[1].

This name is derived by identifying the base molecule as ethanone (a two-carbon ketone) substituted with a (5-chloro-2-hydroxy-3-nitrophenyl) group at the first carbon position. The numbering of the phenyl ring substituents originates from the point of attachment to the ethanone moiety.

Common Synonyms:

Key Identifiers:

Molecular Structure

The molecule consists of an acetophenone core with three functional groups attached to the phenyl ring: a chloro group at position 5, a hydroxyl group at position 2, and a nitro group at position 3. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, influencing the compound's conformation and reactivity. Its crystal structure has been confirmed through X-ray diffraction studies[1][2].

Caption: 2D structure of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Physical Form | White to Yellow to Orange powder/crystal | [2] |

| Melting Point | 132-135 °C | [2] |

| Molecular Weight | 215.59 g/mol | [1] |

| InChIKey | IUNBIQBAYUBIFD-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature, under nitrogen | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone is typically achieved through a multi-step process starting from a more basic precursor. A common and effective route involves the nitration of a substituted acetophenone.

Synthetic Pathway: Nitration of 5'-Chloro-2'-hydroxyacetophenone

A prevalent laboratory-scale synthesis involves the direct nitration of 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4)[2]. The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho, para-directing, while the chloro (-Cl) group is also an ortho, para-director. However, the strong activating and directing effect of the hydroxyl group, combined with steric hindrance, favors nitration at the C3 position.

Caption: Synthetic workflow for the nitration of 5'-Chloro-2'-hydroxyacetophenone.

Detailed Experimental Protocol

This protocol is adapted from established chemical synthesis methodologies[2].

Objective: To synthesize 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone.

Materials:

-

5'-Chloro-2'-hydroxyacetophenone

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Ice bath

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Dissolution: Dissolve 5'-Chloro-2'-hydroxyacetophenone in glacial acetic acid in a flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a critical step to control the exothermic nitration reaction and prevent over-nitration or side product formation.

-

Nitration: Add concentrated nitric acid dropwise to the cooled, stirring solution. The rate of addition must be carefully controlled to maintain the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically monitored by Thin Layer Chromatography, TLC) to ensure completion[4].

-

Quenching & Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice and water. This quenches the reaction and precipitates the solid product.

-

Isolation: Collect the precipitate by vacuum filtration, washing with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the final product with high purity[4].

Self-Validation: The success of the synthesis is validated by characterization of the product via melting point determination and spectroscopic analysis (NMR, IR, MS), which should match the data for the target compound.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups: a broad O-H stretch for the hydroxyl group, a sharp C=O stretch for the ketone, and characteristic peaks for the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated weight of 215.59 g/mol . Fragmentation patterns can further corroborate the structure.

Chromatographic Purity Assessment

A standardized High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the final compound and for in-process control during synthesis.

Protocol: HPLC-UV Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 320 nm).

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Research and Development

1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone is not typically an end-product but rather a valuable intermediate in organic synthesis. Its array of functional groups—a ketone, a phenol, an aryl chloride, and a nitro group—offers multiple handles for subsequent chemical transformations.

-

Synthesis of Heterocycles: It is a key precursor for synthesizing substituted chromones. For example, it can be used to synthesize 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, which are core structures in many biologically active molecules[2].

-

Drug Discovery Intermediate: The nitro group can be reduced to an amine, which can then be further functionalized. This makes the compound a useful building block in the development of novel pharmaceutical agents[5]. For instance, related nitro-catechol structures have been investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT)[6].

-

Material Science: Nitroaromatic compounds like this have been studied for their nonlinear optical properties, making them candidates for applications in materials science[7].

Caption: Potential synthetic utility pathway.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1].

-

Pictograms: Warning[1].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. When handling the powder, use a dust mask or work in a fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere like nitrogen to ensure long-term stability[2].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

This compound. (n.d.). PubChem. Retrieved December 17, 2023, from [Link]

-

Interaction of 5-Chloro-2-hydroxy-3-nitroacetophenone in N,N-Dimethylformamide at Various Temperatures: A Viscometric, Volumetric and Ultrasonic Study. (n.d.). ResearchGate. Retrieved December 17, 2023, from [Link]

-

Growth and characterization of organic 5-chloro-2-hydroxy-3-nitroacetophenone single crystals for nonlinear optical applications. (n.d.). ResearchGate. Retrieved December 17, 2023, from [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2020). MDPI. Retrieved December 17, 2023, from [Link]

-